molecular formula C2Br6O B14328510 Tribromo(tribromomethoxy)methane CAS No. 109575-87-3

Tribromo(tribromomethoxy)methane

Cat. No.: B14328510
CAS No.: 109575-87-3
M. Wt: 519.4 g/mol
InChI Key: GLRHOKUGEASYFY-UHFFFAOYSA-N
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Description

Tribromo(tribromomethoxy)methane is a specialized brominated organic compound offered for research and development purposes. As a polyhalogenated methane derivative, it serves as a versatile chemical intermediate in synthetic organic chemistry, particularly for introducing tribromomethoxy functional groups into target molecules. Researchers value this reagent for its potential use in method development, catalyst studies, and the synthesis of novel organic structures. Its high molecular weight and density make it a candidate for use in density-based separation techniques for specialized materials. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed, and researchers should consult the relevant safety data sheet (SDS) before use.

Properties

CAS No.

109575-87-3

Molecular Formula

C2Br6O

Molecular Weight

519.4 g/mol

IUPAC Name

tribromo(tribromomethoxy)methane

InChI

InChI=1S/C2Br6O/c3-1(4,5)9-2(6,7)8

InChI Key

GLRHOKUGEASYFY-UHFFFAOYSA-N

Canonical SMILES

C(OC(Br)(Br)Br)(Br)(Br)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of Methoxy Precursors

The most straightforward approach involves sequential bromination of methoxy-containing precursors. A common starting material is methoxymethane (dimethyl ether, CH₃OCH₃), which undergoes progressive bromination:

Reaction Pathway :

  • Initial Bromination :
    $$
    \text{CH₃OCH₃} + \text{Br}2 \xrightarrow{\text{Fe or AlBr}3} \text{CH₂BrOCH₂Br} + \text{HBr}
    $$
    Catalysts like iron (Fe) or aluminum bromide (AlBr₃) facilitate electrophilic substitution at elevated temperatures (40–60°C).
  • Complete Bromination :
    Further treatment with excess bromine under reflux (80–100°C) yields the target compound:
    $$
    \text{CH₂BrOCH₂Br} + 6\text{Br}_2 \rightarrow \text{CBr₃OCHBr₃} + 6\text{HBr}
    $$
    Key parameters include stoichiometric excess of bromine (10:1 molar ratio) and extended reaction times (12–24 hours).

Industrial Adaptation :
Continuous flow reactors optimize yield (85–92%) by maintaining precise temperature control and avoiding localized over-bromination.

Halogen Exchange Reactions

Chlorinated or fluorinated analogs serve as intermediates for bromine substitution. For example, trichloromethoxy methane (CCl₃OCH₃) undergoes halogen exchange:

Reaction Conditions :
$$
\text{CCl₃OCH₃} + 6\text{HBr} \xrightarrow{\text{AlBr}_3, 120^\circ\text{C}} \text{CBr₃OCHBr₃} + 6\text{HCl}
$$
Aluminum bromide acts as a Lewis catalyst, with yields exceeding 75% after distillation.

Phase-Transfer Catalyzed Bromination

Efficient bromination is achieved using phase-transfer catalysts (PTCs) to enhance interfacial reactivity. A representative protocol involves:

Steps :

  • Dissolve methoxy precursor (e.g., CBr₃OCH₃) in dichloromethane.
  • Add aqueous sodium hydroxide (20%) and tetrabutylammonium bromide (TBAB) as PTC.
  • Introduce bromine incrementally at 0–5°C to minimize side reactions.

Advantages :

  • Reduced bromine waste (stoichiometric ratio 3:1).
  • Higher selectivity (90–95%) for tribromomethoxy groups.

Oxidative Bromination with N-Bromosuccinimide (NBS)

NBS provides controlled bromination under mild conditions, particularly for sensitive substrates:

Procedure :

  • React CBr₃OCH₃ with NBS (3 equivalents) in acetic acid at 25°C.
  • Stir for 8–12 hours, followed by quenching with sodium sulfite.

Outcome :

  • Conversion rates of 80–85%.
  • Minimal formation of polybrominated byproducts.

Industrial-Scale Synthesis

Large-scale production employs continuous flow systems to enhance efficiency:

Key Features :

  • Reactor Design : Tubular reactors with in-line bromine injection.
  • Conditions : 60–80°C, 10–15 bar pressure, residence time ≤30 minutes.
  • Purification : Multistep distillation removes residual HBr and unreacted bromine.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Challenges
Direct Bromination 70–85 90–95 Excess bromine handling
Halogen Exchange 75–80 88–92 Catalyst recovery
Phase-Transfer Catalysis 85–90 95–98 Emulsion formation
NBS Bromination 80–85 93–97 Cost of NBS
Industrial Flow Process 90–95 ≥99 High capital investment

Chemical Reactions Analysis

Types of Reactions

Tribromo(tribromomethoxy)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tribromoformate derivatives.

    Reduction: Reduction reactions can convert this compound to less brominated compounds.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are employed in substitution reactions.

Major Products Formed

    Oxidation: Tribromoformate derivatives.

    Reduction: Less brominated methoxy compounds.

    Substitution: Substituted methoxy compounds with different functional groups.

Scientific Research Applications

Tribromo(tribromomethoxy)methane has several scientific research applications, including:

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.

    Industry: Utilized in the production of flame retardants and other brominated industrial chemicals.

Mechanism of Action

The mechanism of action of tribromo(tribromomethoxy)methane involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modification of their activity. The tribromomethoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties of Tribromo(tribromomethoxy)methane with analogous halogenated methanes, based on extrapolated data and evidence from related compounds:

Compound Chemical Formula Molecular Weight (g/mol) CAS Number Key Properties Applications
This compound CBr₃-O-CBr₃ ~457.6 (estimated) Not explicitly listed Hypothesized high density (>3.0 g/cm³), low volatility, and thermal instability due to bromine content. Potential flame retardant or specialty chemical intermediate (extrapolated).
Tribromomethane (Bromoform) CHBr₃ 252.73 75-25-2 Density: 2.89 g/cm³; Boiling point: 149°C; Soluble in organic solvents. Solvent, laboratory reagent, and precursor in organic synthesis .
Dibromomethane CH₂Br₂ 173.83 74-95-3 Density: 2.50 g/cm³; Boiling point: 97°C; Moderately toxic. Intermediate in pharmaceuticals and agrochemicals .
Chloroform CHCl₃ 119.38 67-66-3 Density: 1.49 g/cm³; Boiling point: 61°C; Carcinogenic. Historical solvent, now restricted due to toxicity .

Key Differences in Reactivity and Stability

  • Bromine Content : this compound contains six bromine atoms, significantly increasing its molecular weight and density compared to tribromomethane (3 Br atoms) or chloroform (3 Cl atoms). This higher halogenation likely enhances flame-retardant properties but reduces thermal stability .

Environmental and Toxicological Profiles

  • Tribromomethane (Bromoform) : Listed in environmental monitoring studies with a Method Reporting Limit (MRL) of 0.2 µg/L, indicating its persistence and toxicity in aquatic systems .
  • Analogous brominated compounds (e.g., bromopyrroles) exhibit antimicrobial and antineoplastic activities, implying possible bioactive roles .

Regulatory and Industrial Considerations

  • Regulatory Status: Bromoform is regulated under EPA guidelines due to its carcinogenicity, and this compound would likely face similar restrictions if commercialized .
  • Market Relevance : Brominated flame retardants are increasingly scrutinized, driving demand for less toxic alternatives. This compound’s niche applications may depend on improved synthetic efficiency and safety profiles .

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